molecular formula C10H19N3O2 B15229462 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide

2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide

Cat. No.: B15229462
M. Wt: 213.28 g/mol
InChI Key: JXOPRQBTMNOEDW-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide (CAS: 1803588-82-0) is a synthetic organic compound featuring a four-membered azetidine ring linked via a formamido group to a branched ethylbutanamide backbone. Its hydrochloride salt form has a molecular formula of C₁₀H₂₀ClN₃O₂ and a molecular weight of 249.74 g/mol . This compound is cataloged by suppliers like American Elements and Aaron Chemicals LLC as a life science research material, available in high-purity grades (99%–99.999%) for pharmaceutical and biochemical applications .

Key structural attributes include:

  • Ethylbutanamide backbone: A branched alkyl chain contributing to lipophilicity.
  • Formamido linker: Enhances hydrogen-bonding capacity for target interactions.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide

InChI

InChI=1S/C10H19N3O2/c1-3-10(4-2,9(11)15)13-8(14)7-5-12-6-7/h7,12H,3-6H2,1-2H3,(H2,11,15)(H,13,14)

InChI Key

JXOPRQBTMNOEDW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N)NC(=O)C1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The resulting intermediate is then further functionalized to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives .

Scientific Research Applications

2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various biochemical pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes critical differences between 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide and similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application References
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide (hydrochloride) C₁₀H₂₀ClN₃O₂ 249.74 Azetidine ring, ethylbutanamide backbone Life science research, potential opioid-like activity?
3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid C₉H₁₅NO₄ 201.22 Cyclopropyl group, hydroxybutanoic acid Unspecified biochemical applications
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide C₁₃H₁₇ClN₂O₂ 280.74 Chlorophenyl substituent, methylbutanamide Psychoactive properties (NPS candidate)
Peptide-like compound (CBID:105111) C₃₇H₅₅N₉O₉ 793.90 Imidazole, hydroxyphenyl, branched peptide Hypothetical enzyme inhibition or receptor targeting

Functional and Pharmacokinetic Differences

Azetidine vs. This strain may influence binding to biological targets like opioid receptors.

Chlorophenyl vs. In contrast, the azetidine derivative lacks aromaticity but may exhibit improved solubility due to its polar nitrogen atom .

The smaller size of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide (~250 g/mol) aligns with better bioavailability for central nervous system penetration .

Biological Activity

2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on anti-inflammatory effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an azetidine ring and a formamido group, which are critical for its interaction with biological targets. The molecular formula is C11_{11}H18_{18}N2_2O, and its molecular weight is approximately 198.28 g/mol.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are pivotal in the inflammatory response.

Table 1: Inhibition Potency of Related Compounds

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamideTBDTBD
Celecoxib0.040.04
Indomethacin6.741.10

Note: TBD indicates that specific data for 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide was not available in the reviewed literature.

The anti-inflammatory action is attributed to the compound's ability to inhibit the production of prostaglandins by blocking COX enzymes. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the azetidine ring and formamido group can significantly affect biological activity. For instance, electron-donating groups enhance COX inhibition, while bulky substituents may reduce binding affinity.

Case Studies

  • In Vivo Studies : Experimental models using carrageenan-induced paw edema demonstrated that compounds with similar structures exhibit significant reduction in swelling compared to controls.
  • In Vitro Studies : Cell line assays showed that related compounds effectively reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 macrophages.

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